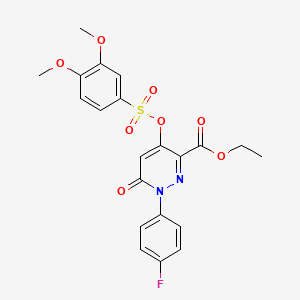
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O8S and its molecular weight is 478.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
The compound is synthesized through a multi-step process involving the reaction of specific starting materials that include 3,4-dimethoxyphenol and various sulfonyl derivatives. The final product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.
Antimicrobial Activity
Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. In vitro evaluations have shown that it has effective minimum inhibitory concentrations (MICs) against a range of pathogens. For instance, the compound was tested against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Properties
The compound's anticancer potential has also been investigated. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
In a study conducted on MCF-7 breast cancer cells, treatment with the compound resulted in:
- IC50 value: 15 µM
- Induction of apoptosis as evidenced by increased annexin V staining.
- Cell cycle arrest at the G2/M phase.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that the compound significantly reduced bacterial counts in treated cultures compared to control groups.
Case Study 2: Cancer Cell Line Studies
In another investigation focusing on cancer treatments, this compound was administered to various human cancer cell lines. Results showed a dose-dependent decrease in viability across several lines, with particular effectiveness noted in those expressing high levels of certain oncogenes.
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of DNA Synthesis: The compound may inhibit enzymes involved in DNA replication.
- Modulation of Signaling Pathways: It appears to affect pathways related to cell growth and apoptosis.
- Biofilm Disruption: The compound has shown potential in disrupting biofilm formation in bacterial cultures, enhancing its antimicrobial efficacy.
属性
IUPAC Name |
ethyl 4-(3,4-dimethoxyphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O8S/c1-4-31-21(26)20-18(12-19(25)24(23-20)14-7-5-13(22)6-8-14)32-33(27,28)15-9-10-16(29-2)17(11-15)30-3/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCSOQSLYYGBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














